molecular formula C13H12N2O3S2 B7727230 2-[(5Z)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID

2-[(5Z)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID

Cat. No.: B7727230
M. Wt: 308.4 g/mol
InChI Key: DLJAWAOAHJQVKI-POHAHGRESA-N
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Description

2-[(5Z)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID is a complex organic compound featuring a thiazolidine ring, a pyridine moiety, and a butanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5Z)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID typically involves the condensation of a pyridine derivative with a thiazolidine-2-thione under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

2-[(5Z)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5Z)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Pyridine derivatives: Compounds with similar pyridine moieties, such as pyridine-2-carboxylic acid.

    Thiazolidine derivatives: Compounds like thiazolidine-2-thione, which share the thiazolidine ring structure.

    Butanoic acid derivatives: Compounds such as 4-aminobutanoic acid, which have similar side chains.

Uniqueness: 2-[(5Z)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs .

Biological Activity

2-[(5Z)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring, a pyridine moiety, and a butanoic acid functional group. Its molecular formula is C16H16N2O3SC_{16}H_{16}N_2O_3S with a molecular weight of approximately 336.37 g/mol. The structure can be represented as follows:

Chemical Structure C16H16N2O3S\text{Chemical Structure }\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the pyridine and thiazolidine moieties suggests potential interactions with metabolic pathways involving oxidative stress and inflammation.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, potentially reducing pro-inflammatory cytokine production.
  • Antioxidant Activity : It may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
  • Cell Signaling Modulation : The compound could modulate cell signaling pathways by interacting with specific receptors or transcription factors.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines. For instance:

  • In vitro studies showed that the compound inhibited the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis (programmed cell death) through the activation of caspases .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in preclinical models:

  • Animal studies revealed that it reduced edema in carrageenan-induced paw edema models, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Properties

Preliminary investigations suggest that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria:

  • Disc diffusion assays indicated zones of inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent .

Case Studies

Several case studies have explored the efficacy of this compound in various applications:

  • Case Study on Cancer Treatment :
    • A study conducted on MCF-7 cells demonstrated that treatment with 50 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, highlighting its potential as a chemotherapeutic agent.
  • Case Study on Inflammation :
    • In an animal model of arthritis, administration of the compound at 10 mg/kg body weight significantly decreased joint swelling compared to control groups.

Data Summary Table

Biological ActivityMethodologyResult
AnticancerMCF-7 cell line assay70% reduction in cell viability
Anti-inflammatoryCarrageenan-induced edema modelSignificant reduction in paw edema
AntimicrobialDisc diffusion assayZones of inhibition against bacteria

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c1-2-9(12(17)18)15-11(16)10(20-13(15)19)6-8-4-3-5-14-7-8/h3-7,9H,2H2,1H3,(H,17,18)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJAWAOAHJQVKI-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CN=CC=C2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C/C2=CN=CC=C2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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